molecular formula C19H19N7O2 B7130013 N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(2-methylbenzimidazol-1-yl)acetamide

N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(2-methylbenzimidazol-1-yl)acetamide

Cat. No.: B7130013
M. Wt: 377.4 g/mol
InChI Key: FCTVERXVOAVJIL-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(2-methylbenzimidazol-1-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a methoxy group, a tetrazole ring, and a benzimidazole moiety, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(2-methylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2/c1-12-20-15-6-4-5-7-16(15)25(12)11-19(27)21-14-8-9-18(28-3)17(10-14)26-13(2)22-23-24-26/h4-10H,11H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTVERXVOAVJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)NC3=CC(=C(C=C3)OC)N4C(=NN=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(2-methylbenzimidazol-1-yl)acetamide typically involves a multi-step process:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For instance, 5-methyltetrazole can be prepared by reacting methyl azide with acetonitrile under acidic conditions.

    Preparation of the Benzimidazole Derivative: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative, such as 2-methylbenzoic acid, under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the tetrazole and benzimidazole derivatives with a suitable linker, such as an acetamide group. This can be achieved through a nucleophilic substitution reaction, where the amine group of the benzimidazole attacks the carbonyl carbon of the acetamide, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(2-methylbenzimidazol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the benzimidazole and tetrazole rings suggests possible interactions with biological targets such as enzymes and receptors.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities, while tetrazole rings are often found in drugs with anti-inflammatory and antihypertensive properties.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(2-methylbenzimidazol-1-yl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring might bind to DNA or proteins, while the tetrazole ring could mimic carboxylate groups, enhancing binding affinity to certain enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Tetrazole Derivatives: Compounds such as losartan and valsartan, which are used as antihypertensive agents.

Uniqueness

N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-(2-methylbenzimidazol-1-yl)acetamide is unique due to the combination of the benzimidazole and tetrazole rings in a single molecule. This dual functionality could provide synergistic effects, enhancing its biological activity and making it a promising candidate for further research and development.

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